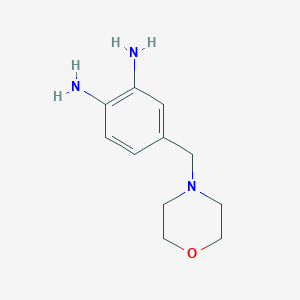

4-(Morpholinomethyl)benzene-1,2-diamine

描述

Significance as a Versatile Intermediate in Organic Synthesis and Pharmaceutical Research

The primary significance of 4-(Morpholinomethyl)benzene-1,2-diamine lies in its role as a versatile intermediate. The ortho-phenylenediamine core is a well-established precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. mdpi.com The reaction of o-phenylenediamines with aldehydes, ketones, or carboxylic acids and their derivatives provides a straightforward route to these important bicyclic heterocycles, which are prominent scaffolds in numerous biologically active compounds. mdpi.com

In the context of pharmaceutical research, the morpholine (B109124) moiety is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. e3s-conferences.orgresearchgate.net The presence of the morpholinomethyl group in This compound therefore makes it an attractive building block for the development of new therapeutic agents.

A notable application of the "4-(morpholinomethyl)phenyl" scaffold is in the design of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis. nih.govnih.gov A recent five-year update on the development of FAK inhibitors highlights the importance of scaffolds that can interact effectively with the kinase domain. nih.gov Research has shown that incorporating a 4-(morpholinomethyl)phenyl group into a diaminopyrimidine scaffold can lead to potent FAK inhibitors. nih.gov This is exemplified by the development of novel 2,4-dianilinopyrimidine derivatives containing this moiety, which have demonstrated significant anti-FAK activity and antiproliferative effects against cancer cell lines. nih.gov

To illustrate the significance of this scaffold in FAK inhibitor development, the following table summarizes key findings from a study on such derivatives.

| Compound ID | FAK IC₅₀ (nM) | H1975 Cell Line IC₅₀ (µM) | A431 Cell Line IC₅₀ (µM) | Key Structural Feature |

| Compound 4 | 47 | Not specified | Not specified | 4-(morpholinomethyl)phenyl group |

| TAE226 | 5.17 | Not specified | Not specified | Diphenylpyrimidine core |

| Car-DPPY 3a | 5.17 | Not specified | Not specified | Carbonyl-substituted diphenylpyrimidine |

| Car-DPPY 3b | 2.58 | Not specified | Not specified | Carbonyl-substituted diphenylpyrimidine |

| Compound 5a | 2.75 | Not specified | Not specified | Diphenylpyrimidine derivative |

| Compound 5b | 1.87 | Not specified | Not specified | Diphenylpyrimidine derivative |

Data sourced from a five-year update on FAK inhibitor development, highlighting the potency of various compounds. nih.gov

Historical Context and Evolution of Research Trajectories

The chemistry of o-phenylenediamine (B120857) as a precursor to benzimidazoles has been known for over a century, with early methods involving its reaction with carboxylic acids at high temperatures. mdpi.com The versatility of this reaction has led to the synthesis of a vast library of benzimidazole (B57391) derivatives with a wide range of biological activities. mdpi.comresearchgate.net

Morpholine was first synthesized in the late 19th century and has since become a ubiquitous building block in medicinal chemistry. e3s-conferences.org Its incorporation into drug molecules is a well-established strategy to improve pharmacokinetic properties. researchgate.net

The evolution of research leading to compounds like This compound reflects a broader trend in medicinal chemistry towards the modular design of drug candidates. By combining well-understood pharmacophores and functional groups, chemists can rationally design molecules with desired biological activities and drug-like properties. The development of FAK inhibitors containing the morpholine moiety is a prime example of this evolution, with research progressing from initial broad-spectrum kinase inhibitors to more selective agents targeting specific cancer-related pathways. nih.govnih.gov The timeline of FAK inhibitor development has seen a focus on various chemical scaffolds, with diphenylpyrimidines being a particularly well-studied class. nih.gov The introduction of the morpholinomethylphenyl group represents a key optimization step in this trajectory, aiming to enhance binding affinity and selectivity. nih.gov

Interdisciplinary Relevance across Medicinal Chemistry, Materials Science, and Agrochemical Development

The utility of This compound and its derivatives extends beyond a single discipline, showcasing its interdisciplinary relevance.

Medicinal Chemistry: As previously discussed, the primary application of this compound is in medicinal chemistry. researchgate.netnih.gov The combination of the benzimidazole-forming diamine and the property-enhancing morpholine group makes it a valuable scaffold for the discovery of new drugs. mdpi.come3s-conferences.org Its use in the development of FAK inhibitors for cancer therapy is a testament to its potential in this field. nih.govnih.gov

Materials Science: While specific applications of This compound in materials science are not extensively documented, the constituent functional groups suggest potential uses. Diamines are widely used as monomers in the synthesis of polymers such as polyimides and polyamides. wikipedia.org The incorporation of a morpholine ring could potentially be used to modify the properties of these materials, for instance, by enhancing their solubility or thermal stability. e3s-conferences.org Morpholine derivatives have also found applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org

Agrochemical Development: The morpholine ring is a key feature in a number of successful fungicides and other agrochemicals. e3s-conferences.org A 2023 review highlighted the diverse biological activities of morpholine derivatives in an agricultural context, including insecticidal, fungicidal, herbicidal, and plant growth regulatory properties. The structure-activity relationship studies of these compounds often point to the importance of the morpholine moiety for their biological effect. Although direct use of This compound in commercial agrochemicals is not reported, its structural features make it a candidate for inclusion in the synthesis of new active ingredients. Phenylenediamine derivatives have also been investigated for their antioxidant properties, which can be relevant in protecting crops from oxidative stress. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(morpholin-4-ylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVVMEBKHHZICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649004 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-02-1 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Applications

4-(Morpholinomethyl)benzene-1,2-diamine as a Strategic Building Block

The chemical structure of this compound, featuring vicinal primary amino groups on a benzene (B151609) ring, makes it an exceptionally useful building block in organic synthesis, particularly for creating heterocyclic compounds. nih.gov

The 1,2-diamine moiety is a classic precursor for the construction of fused nitrogen-containing heterocycles. The two adjacent amino groups can react with a variety of bifunctional reagents to form five- or six-membered rings fused to the benzene ring. This reactivity is the foundation for its use in synthesizing a wide array of pharmacologically relevant scaffolds.

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from ortho-phenylenediamines. nih.gov The title compound serves as a substituted ortho-phenylenediamine for these reactions.

Condensation Reactions: The most common method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. researchgate.net A widely used variation is the direct condensation with aldehydes, followed by oxidative cyclization. nih.govresearchgate.net When this compound reacts with various aldehydes, it forms benzimidazole (B57391) derivatives bearing the morpholinomethyl group at the 5-position (or 6-position, depending on numbering) and another substituent at the 2-position, determined by the aldehyde used. This reaction is often facilitated by various catalysts to improve yields and reaction times. researchgate.net

Mannich Reactions: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com While the synthesis of the morpholinomethyl group itself can be considered a type of Mannich reaction, the resulting benzimidazoles can also undergo further N-functionalization via Mannich reactions. nih.gov For instance, the NH group of the newly formed benzimidazole ring can react with formaldehyde (B43269) and a secondary amine to generate N-Mannich bases, adding further structural diversity. nih.govchemistrysteps.com The reaction mechanism typically starts with the formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the nucleophilic NH of the benzimidazole ring. byjus.comchemistrysteps.com

The table below illustrates the types of benzimidazole derivatives that can be synthesized from an ortho-phenylenediamine like this compound through condensation with various aldehydes.

| Reactant Aldehyde | Resulting 2-Substituent on Benzimidazole | Reaction Type |

|---|---|---|

| Formaldehyde | -H (unsubstituted) | Condensation |

| Benzaldehyde | -Phenyl | Condensation |

| 4-Chlorobenzaldehyde | -4-Chlorophenyl | Condensation |

| 4-Methoxybenzaldehyde | -4-Methoxyphenyl | Condensation |

| Furfural | -2-Furyl | Condensation |

Role in Schiff Base Synthesis and Modifications

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov The presence of two primary amine groups in this compound allows for the synthesis of both mono- and bis-Schiff bases with high efficiency. jocpr.comresearchgate.net These resulting imine compounds are valuable as polydentate ligands in coordination chemistry. They can form stable complexes with a variety of transition metals, including copper, nickel, and cobalt. science.govmdpi.comnih.gov The coordination often involves the imine nitrogen atoms and other donor sites, leading to metal complexes with defined geometries and potential catalytic activities. mdpi.comnih.gov

Table 3: Schiff Base Formation and Metal Complexation

| Amine Precursor | Carbonyl Compound | Schiff Base Product | Complexing Metal Ion (Example) |

|---|---|---|---|

| This compound (1 eq.) | Salicylaldehyde (1 eq.) | Mono-Schiff Base | Cu(II) |

| This compound (1 eq.) | Salicylaldehyde (2 eq.) | Bis-Schiff Base | Ni(II) |

| This compound (1 eq.) | 2-Acetylpyridine (2 eq.) | Bis-Schiff Base | Co(II) |

Development of Agrochemical Intermediates

Aromatic amines and the heterocyclic compounds derived from them are pivotal in the agrochemical industry. Benzimidazoles, which can be synthesized from o-phenylenediamines, are a well-known class of fungicides. Consequently, this compound is a valuable intermediate for producing novel agrochemicals. The introduction of the morpholine (B109124) group can influence the physicochemical properties of the final product, such as solubility and systemic activity in plants, potentially leading to the development of more effective fungicides.

Applications in Dye and Polymer Production

Dye Synthesis: Aromatic diamines are fundamental components in the synthesis of azo dyes. Through a process of diazotization, one of the amine groups on this compound can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide array of azo dyes. The morpholinomethyl substituent can act as an auxochrome, modifying the color and application properties of the dye. The use of related phenylenediamines in hair dye formulations underscores the importance of this class of compounds in the dye industry. nih.gov

Polymer Production: In polymer chemistry, diamines are critical monomers for producing high-performance polymers like polyamides and polyimides via polycondensation. researchgate.netmdpi.com Incorporating this compound into a polymer chain introduces the flexible and polar morpholine moiety. This structural modification can significantly enhance the solubility of the resulting polymers in organic solvents, a desirable trait for processing. researchgate.net Furthermore, it can alter the thermal and mechanical characteristics of the material. For instance, reacting it with diacyl chlorides like terephthaloyl chloride or isophthaloyl chloride would yield novel polyamides with potentially enhanced properties.

Medicinal Chemistry and Pharmacological Activity Investigations

Therapeutic Potential and Biological Spectrum

The core structure of 4-(Morpholinomethyl)benzene-1,2-diamine has been utilized as a building block to generate a range of pharmacologically active molecules. The amino groups on the benzene (B151609) ring provide reactive sites for creating larger, more complex structures, while the morpholine (B109124) moiety often contributes to improved pharmacokinetic properties such as solubility and metabolic stability.

Antitumor and Anticancer Activities of Derivatives

Derivatives based on the 4-(morpholinomethyl)phenyl scaffold have demonstrated significant potential as anticancer agents by targeting specific enzymes that are overexpressed or hyperactivated in tumor cells.

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its abnormal expression is linked to tumorigenesis, making it a viable target for cancer therapy. mdpi.comresearchgate.net A series of novel pyrimidin-2-amine derivatives were designed and synthesized as potential PLK4 inhibitors. mdpi.com Within this series, a derivative incorporating the 4-(morpholinomethyl)phenyl group was synthesized, specifically 4-((4-Aminophenyl)thio)-N-(4-(morpholinomethyl)phenyl)pyrimidin-2-amine (compound 8c). mdpi.com While the specific inhibitory concentration for this particular compound was not highlighted, a related derivative in the same study, compound 3r, showed potent PLK4 inhibitory activity with an IC₅₀ value of 0.0174 μM. mdpi.com This suggests that the scaffold is a promising component in the design of effective PLK4 inhibitors. The development of such inhibitors is an active area of research, with some, like CFI-400945, entering clinical trials for various cancers. researchgate.netnih.govresearchgate.net

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell migration, proliferation, and survival. nih.govnih.gov Consequently, FAK is considered a significant target for anticancer drug development. nih.gov A study focused on creating novel FAK inhibitors led to the synthesis of a series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl moiety. nih.govresearchgate.net This moiety was introduced to provide flexibility and enhance interactions with the active site of the FAK enzyme. nih.gov

One compound from this series, designated 8a , which incorporates the 4-(morpholinomethyl)phenyl group, demonstrated particularly potent anti-FAK activity with an IC₅₀ value of 0.047 µM. nih.govresearchgate.net This level of inhibition was found to be superior to the reference FAK inhibitor, TAE226. nih.gov Molecular docking studies further elucidated the binding mode of compound 8a within the FAK active site, confirming its potential as a lead compound for the development of new FAK-targeting anticancer agents. nih.gov

The anticancer potential of these derivatives is further substantiated by their ability to inhibit the growth of various cancer cell lines. The potent FAK inhibitor, compound 8a , was evaluated for its antiproliferative effects against several human tumor cell lines. nih.gov It showed highly effective and selective activity against H1975 non-small cell lung cancer cells (IC₅₀ = 0.044 µM) and A431 skin cancer cells (IC₅₀ = 0.119 µM). nih.govresearchgate.net Furthermore, compound 8a was found to induce apoptosis (programmed cell death) in a dose-dependent manner and arrested the cell cycle in the S/G2 phase in H1975 cells, highlighting its multiple mechanisms of anticancer action. nih.gov

Anticancer Activity of 4-(Morpholinomethyl)phenyl Derivatives

| Compound | Target | Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀) | Source |

|---|---|---|---|---|---|

| Compound 8a | FAK | 0.047 µM | H1975 (Lung Cancer) | 0.044 µM | nih.govresearchgate.net |

| Compound 8a | FAK | 0.047 µM | A431 (Skin Cancer) | 0.119 µM | nih.govresearchgate.net |

| Compound 3r | PLK4 | 0.0174 µM | - | - | mdpi.com |

Antiparasitic Activities

While the primary focus of research on this compound derivatives has been on oncology, related chemical structures have been investigated for antiparasitic properties. For instance, various N-substituted morpholine derivatives have shown leishmanicidal potential. nih.govresearchgate.net Additionally, libraries of substituted diamines have been synthesized and tested against parasites responsible for malaria and leishmaniasis, with some compounds showing submicromolar activity. researchgate.netnih.gov However, specific studies detailing the antiparasitic activity of direct derivatives of this compound are not prominently available in the reviewed literature.

Antimicrobial Efficacy

The antimicrobial potential of compounds containing morpholine, diamine, or benzene rings has been a subject of scientific inquiry. Studies on poly-substituted benzene derivatives have demonstrated that the nature and position of substituents on the benzene ring influence their antibacterial and antifungal effects. researchgate.net Similarly, various morpholine derivatives have been synthesized and evaluated for antimicrobial activity, with some showing promise. researchgate.net Co(III) complexes incorporating diamine ligands have also been reported to have significant antifungal activity against Candida species. nih.gov Despite these findings for related structural motifs, dedicated research on the specific antimicrobial efficacy of derivatives of this compound is limited in the available scientific literature.

Antiviral Properties

The o-phenylenediamine (B120857) (benzene-1,2-diamine) structure is a key building block for quinoxalines, a class of compounds with recognized antiviral activity. scienceopen.com Significantly, research on quinoxaline (B1680401) derivatives has indicated that the inclusion of a morpholinomethyl side chain can confer good levels of both enzymatic and antiviral activity. scienceopen.com

Further studies into various heterocyclic compounds have reinforced the potential of diamine-derived structures in antiviral drug discovery. nih.govnih.govmdpi.com For example, a series of chiral diamine compounds were designed and synthesized, with many displaying higher antiviral activities against Tobacco Mosaic Virus (TMV) than the commercial drug ribavirin. nih.gov

Anti-inflammatory and Antitubercular Potentials

Investigations into benzene-1,2-diamine derivatives have revealed significant anti-inflammatory properties. A study on N(1)-benzyl-4-methylbenzene-1,2-diamine (BMD) discovered its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages. nih.gov The compound was found to down-regulate the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level. nih.gov

While the anti-inflammatory potential of related structures is documented, specific research on the antitubercular activity of this compound is not extensively covered in the reviewed literature. However, other heterocyclic systems, such as coumarin (B35378) derivatives, have been evaluated for their anti-tubercular effects. nih.gov

Anthelmintic Applications

The development of new anthelmintic drugs is a critical area of research, with current treatments facing challenges like lack of single-dose efficacy. nih.gov While direct studies on the anthelmintic applications of this compound are limited, research into other diamine-containing structures has shown promise. A class of compounds known as diaminothienopyrimidines has been identified as a new type of anthelmintic effective against the adult stages of whipworm. nih.gov This suggests that the diamine functional group could be a valuable component in the design of future anthelmintic agents.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the development of new therapeutic agents.

Target Identification and Validation Approaches

For the anti-inflammatory effects of benzene-1,2-diamine derivatives, specific molecular targets have been identified. The compound N(1)-benzyl-4-methylbenzene-1,2-diamine (BMD) was found to exert its anti-inflammatory action by inhibiting Toll-like receptor 4 (TLR4) mediated signaling pathways. nih.gov BMD was shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov

In the context of antibacterial activity, benzimidazole (B57391) derivatives synthesized from substituted benzene-1,2-diamines are believed to interact with DNA and interfere with DNA-associated processes, leading to bacterial cell death. nih.gov Approaches such as molecular docking and network pharmacology are also being employed to identify and validate the molecular targets of complex derivatives. mdpi.com For example, molecular docking has been used to study the binding of antiviral compounds to the Tobacco Mosaic Virus coat protein. nih.gov

Cellular Pathway Modulation and Signal Transduction

The interaction of a compound with its receptor initiates a cascade of intracellular events known as signal transduction. The morpholine moiety is a key component of molecules that have been shown to modulate important cellular signaling pathways. For example, some morpholine-containing compounds can inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. researchgate.net One such compound, 4-(2-(1H-Indazol-4-yl)-6-(4-morpholino)thieno[3,2-d]pyrimidin-2-yl)phenol, demonstrated the ability to block this pathway, leading to apoptosis in cancer cells. researchgate.net

While direct studies on this compound are limited, it is plausible that its derivatives could modulate similar pathways. The benzene-1,2-diamine core is also found in inhibitors of various kinases, suggesting that this scaffold can be directed to interact with ATP-binding sites and interfere with phosphorylation-dependent signaling cascades.

The table below illustrates how different morpholine-containing structures have been observed to affect specific signaling pathways, providing a basis for hypothesizing the potential activities of this compound derivatives.

| Compound Class | Target Pathway | Observed Effect |

| Thieno[3,2-d]pyrimidine derivatives | PI3K/Akt/mTOR | Inhibition, induction of apoptosis researchgate.net |

| 1,3,5-triazine derivatives | PI3K/Akt/mTOR | Pathway blockage, anti-proliferative activity researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Correlating Structural Modifications with Enhanced Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR can be analyzed by considering modifications to the benzene ring, the diamine substituents, and the morpholine moiety.

Investigations into various p-phenylenediamine (B122844) derivatives have shown that the nature and position of substituents on the aromatic ring are critical for their biological effects. nih.gov For example, the introduction of nitro groups and other substituents can drastically alter the mutagenic potential of these compounds. nih.gov While not directly related to therapeutic activity, these findings underscore the sensitivity of biological systems to the electronic and steric properties of the phenylenediamine core.

In a series of 1,4-benzoxazine derivatives, which share some structural similarities with the target compound, the presence of hydroxyl groups on the aromatic rings was found to be beneficial for anticancer activity. mdpi.com Furthermore, a para-amino group on a pendant phenyl ring significantly enhanced potency. mdpi.com These observations suggest that for derivatives of this compound, strategic placement of hydrogen-bonding groups and manipulation of electronic properties could lead to enhanced biological activity.

The following table summarizes SAR findings from related compound classes that could inform the design of more potent this compound derivatives.

| Structural Modification | Compound Class | Effect on Biological Activity |

| C6-substitution on nitro-p-phenylenediamines | p-Phenylenediamine derivatives | Increased mutagenicity nih.gov |

| C5-substitution on nitro-p-phenylenediamines | p-Phenylenediamine derivatives | Reduced or abolished mutagenicity nih.gov |

| Hydroxyl groups on aromatic rings | 1,4-Benzoxazine derivatives | Beneficial for anticancer activity mdpi.com |

| Para-amino group on a pendant phenyl ring | 1,4-Benzoxazine derivatives | Significantly enhanced potency mdpi.com |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry often plays a pivotal role in the pharmacological activity of chiral drugs. The introduction of a chiral center into a molecule can lead to enantiomers that exhibit different potencies, efficacies, and even different pharmacological profiles.

In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their R-(-) counterparts. nih.gov In some cases, the R-(-) enantiomers exhibited narcotic antagonist activity, a completely different pharmacological effect. nih.gov This demonstrates that the spatial arrangement of substituents can dramatically influence how a molecule interacts with its target receptor.

Similarly, research on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only the natural (5S, αS) isomers had significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to a stereospecific uptake mechanism. nih.govresearchgate.net

Although this compound itself is not chiral, the introduction of substituents on the morpholine ring or the benzene ring could create one or more stereocenters. Based on the principles observed in other chiral compounds, it is highly probable that the resulting enantiomers or diastereomers would exhibit different biological activities. The table below highlights the impact of stereochemistry in related compound classes.

| Compound | Enantiomer/Isomer | Observed Pharmacological Activity |

| 1-Substituted 4-(1,2-diphenylethyl)piperazines | S-(+) enantiomers | Potent analgesic activity nih.gov |

| R-(-) enantiomers | Narcotic antagonist activity nih.gov | |

| 3-Br-acivicin and its derivatives | (5S, αS) isomers | Significant antiplasmodial activity nih.govresearchgate.net |

| Other isomers | Inactive or significantly less active nih.govresearchgate.net |

Rational Design Principles for Novel Therapeutic Agents

The rational design of new therapeutic agents based on the this compound scaffold should be a multidisciplinary effort, integrating computational modeling, synthetic chemistry, and biological evaluation. researchgate.netnih.gov The goal is to optimize the molecule's interaction with its intended target while minimizing off-target effects.

A key principle in the rational design process is the use of structural information from known ligands and their receptors. mdpi.com For instance, if the target receptor is known, molecular docking studies can be employed to predict the binding modes of novel derivatives of this compound. These studies can help in prioritizing which derivatives to synthesize.

Based on the SAR of related compounds, several design strategies can be proposed:

Systematic substitution on the benzene ring: Introducing various electron-donating and electron-withdrawing groups at different positions on the phenylenediamine ring can modulate the electronic properties and steric profile of the molecule. This can be used to enhance binding affinity and selectivity.

Modification of the morpholine ring: The morpholine ring can be replaced with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, to explore the impact of different heteroatoms and ring conformations on activity. researchgate.net

Introduction of chiral centers: As discussed, creating chiral derivatives and separating the enantiomers is a crucial step to identify the most active stereoisomer and to understand the stereochemical requirements of the target receptor. nih.govnih.govresearchgate.net

The development of quantitative structure-activity relationship (QSAR) models can also be a valuable tool in the rational design process. nih.gov By correlating the physicochemical properties of a series of derivatives with their biological activity, QSAR models can predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Coordination Chemistry and Metal Complex Formation

Ligand Characteristics of Diamine and its Derivatives

The effectiveness of a molecule as a ligand is determined by its ability to donate electron pairs to a central metal ion, its denticity (the number of donor atoms), and the geometric constraints it imposes. The o-phenylenediamine (B120857) framework is a classic bidentate chelating agent, and its derivatives are foundational in the development of more complex ligands. libretexts.org

The 1,2-diamine arrangement on the benzene (B151609) ring allows the molecule to act as a bidentate ligand, binding to a metal center through its two adjacent nitrogen atoms to form a stable five-membered chelate ring. libretexts.org This is a common feature in the coordination chemistry of o-phenylenediamine and its derivatives. nih.gov

Furthermore, diamine compounds are frequently used as precursors for synthesizing multidentate Schiff base ligands through condensation reactions with aldehydes or ketones. nih.gov These Schiff bases can offer additional coordination sites, often resulting in tetradentate ligands capable of forming stable complexes with a variety of transition metals. nih.govresearchgate.net The morpholinomethyl substituent on the 4-(Morpholinomethyl)benzene-1,2-diamine molecule introduces the possibility of further coordination through the morpholine (B109124) nitrogen or oxygen atom, potentially allowing it to act as a tridentate ligand under certain conditions.

The primary donor atoms in this compound are the two nitrogen atoms of the ortho-diamine group. These atoms readily form coordinate covalent bonds with a single metal center in a chelating fashion. nih.gov In a documented cadmium complex with the parent o-phenylenediamine (opda), the ligand coordinates in both a chelating (bidentate) and a monodentate fashion within the same structure. nih.gov This demonstrates the versatility of the o-phenylenediamine core.

The coordination environment can be further influenced by the morpholinomethyl group. The nitrogen and oxygen atoms of the morpholine ring are potential secondary donor sites. Intramolecular coordination involving such pendant arms can increase the coordination number of the metal and lead to specific geometries. nih.gov This multicoordinating potential makes the ligand adaptable to the electronic and steric requirements of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govmocedes.org Characterization relies on a suite of analytical techniques, including spectroscopy and X-ray diffraction, to determine the structure and properties of the resulting complexes.

The o-phenylenediamine framework and its Schiff base derivatives are known to form stable complexes with a wide array of transition metal ions. Research has demonstrated the successful synthesis and characterization of complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netmocedes.orgresearchgate.net For instance, studies on Schiff bases derived from o-phenylenediamine have reported the formation of both mono- and binuclear complexes with these metals. researchgate.net

A notable example is the synthesis of a cadmium(II) complex, Cd(C₆H₈N₂)₄, which utilizes four o-phenylenediamine ligands to coordinate to the metal center. nih.gov Similarly, zinc(II) has been complexed with related ligands to form coordination polymers. researchgate.netrsc.org The ability to complex with precious metals like Iridium(III) has also been shown with related diimine ligands, which are first chelated and then modified. mdpi.com While not all metal ions listed have been explicitly studied with this compound itself, the known reactivity of its core structure suggests a broad potential for complexation.

Below is a table summarizing documented metal complexes formed with o-phenylenediamine and related diamine-derived ligands.

| Metal Ion | Ligand Type | Resulting Complex Example | Reference(s) |

| Cd(II) | o-phenylenediamine | [Cd(C₆H₈N₂)₄]²⁺ | nih.gov |

| Co(II) | Schiff base of o-phenylenediamine | Binuclear Co(II) complex | researchgate.net |

| Ni(II) | Schiff base of ethylenediamine | [NiL₂Cl₂] | mocedes.org |

| Cu(II) | Schiff base of o-phenylenediamine | Mononuclear Cu(II) complex | researchgate.net |

| Zn(II) | Benzene-1,2,4,5-tetracarboxylic acid | [Zn₄(BTC)₂(H₂O)₆]n | researchgate.netrsc.org |

| Ir(III) | Modified diimine ligand | Cationic Ir(III) complex | mdpi.com |

This table is generated based on data for analogous ligand systems.

The coordination geometry around the metal center is dictated by the metal's coordination number, its electronic configuration, and the steric and electronic properties of the ligand. Ligands based on the o-phenylenediamine framework have been shown to support a variety of geometries.

In the case of the [Cd(opda)₄]²⁺ complex, the cadmium ion is six-coordinate, with the six nitrogen atoms from the four opda ligands creating a distorted octahedral geometry. nih.gov For other metals, different geometries are observed. Copper(II) complexes with related ligands have been found to exhibit square planar or square pyramidal coordination, while Zn(II) complexes can adopt square pyramidal and octahedral geometries. researchgate.net Tetrahedral geometries are also common, particularly for Zn(II), Cd(II), and Ni(II) in certain ligand fields. nih.gov The flexibility of the ligand system allows for the formation of five-coordinate geometries as well, such as trigonal-bipyramidal, depending on the specific metal and reaction conditions. core.ac.uk

The following table outlines common coordination geometries observed for transition metal complexes with analogous diamine ligands.

| Coordination Geometry | Metal Ion Examples | Ligand System | Reference(s) |

| Octahedral | Cd(II), Zn(II) | o-phenylenediamine, Salen-type | nih.govresearchgate.net |

| Square Planar | Cu(II) | Salen-type | researchgate.net |

| Tetrahedral | Zn(II), Ni(II), Cd(II) | Triazole-thiol | nih.gov |

| Square Pyramidal | Cu(II), Zn(II) | Salen-type | researchgate.net |

| Trigonal-Bipyramidal | Zr(IV), Ti(IV) | Tridentate diamidoamine | core.ac.uk |

This table is generated based on data for analogous ligand systems.

Functional Applications of Coordination Complexes

While direct applications of this compound complexes are not yet documented, the functional potential can be inferred from related structures. Metal complexes derived from diamine and Schiff base ligands are of significant interest for their wide-ranging applications in catalysis, materials science, and biomedical research. nih.govnih.gov

In catalysis, transition metal complexes are used to facilitate organic reactions, such as cross-coupling reactions and polymerization. core.ac.uknih.gov The specific geometry and electronic environment provided by the ligand are crucial for the catalyst's activity and selectivity. For example, nickel complexes have been shown to be active for the cross-coupling of alkyl electrophiles. nih.gov

In materials science, these ligands are used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. nih.gov The structure of the ligand directly influences the pore size and functionality of the resulting framework. researchgate.netrsc.org Furthermore, the photophysical properties of some metal complexes, such as those with Ir(III) or Re(I), make them suitable for use in organic light-emitting diodes (OLEDs) and as luminescent sensors. mdpi.com

Catalysis in Organic Transformations

Metal complexes derived from ligands structurally similar to this compound have demonstrated significant catalytic activity in a range of organic transformations. While direct catalytic applications of this compound complexes are not extensively documented in current literature, the established reactivity of related 1,2-benzenediamine derivatives provides a strong indication of their potential.

Transition metal complexes, owing to their diverse and tunable electronic and steric properties, are pivotal in homogeneous catalysis. mdpi.commdpi.com They facilitate critical organic reactions, often rendering them more selective, rapid, and sustainable. mdpi.com For instance, organocatalysts derived from chiral 1,2-benzenediamine scaffolds have been successfully employed in Michael addition reactions, achieving incomplete conversions of up to 93% and enantioselectivities as high as 41% ee. mdpi.com These catalysts operate through noncovalent interactions, activating and coordinating both nucleophilic and electrophilic reactants. mdpi.com

Furthermore, Schiff base metal complexes, which can be formed from diamines like this compound, are recognized for their catalytic applications. mdpi.com For example, a Cu(II) complex of a Schiff base was used as an efficient catalyst in the Claisen-Schmidt condensation for synthesizing chalcone (B49325) derivatives, yielding products in excess of 90%. mdpi.com The catalytic efficacy of such complexes is often attributed to the metal center's ability to act as a Lewis acid, activating substrates and facilitating bond formation.

Palladium complexes with ligands containing diamine functionalities have shown good catalytic activities in fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki coupling reactions. nih.gov Additionally, gold(I) complexes with similar chiral ligands have been utilized in asymmetric intramolecular hydroamination reactions. nih.gov The catalytic potential also extends to reactions involving carbon dioxide, where a PSiP-Pt complex catalyzed the reduction of CO2 to methane. nih.gov

Given these precedents, it is highly probable that metal complexes of this compound could serve as effective catalysts in a variety of organic transformations, including but not limited to:

Cross-coupling reactions

Condensation reactions

Asymmetric synthesis

Oxidation and reduction reactions

The morpholine moiety in this compound could also influence the solubility and stability of the resulting metal complexes, potentially offering advantages in catalyst recovery and recycling. Future research is anticipated to explore the synthesis of various transition metal complexes with this ligand and evaluate their catalytic performance in detail.

| Catalyst Type | Reaction | Efficacy | Reference |

| 1,2-Benzenediamine-derived organocatalyst | Michael addition | Up to 93% conversion, up to 41% ee | mdpi.com |

| Cu(II) Schiff-base complex | Claisen-Schmidt condensation | >90% yield | mdpi.com |

| Chiral mono(NHC)-Pd(II) complex | Suzuki-Miyaura and Heck-Mizoroki coupling | Good catalytic activities | nih.gov |

| Chiral mono(NHC)-Au(I) complex | Asymmetric intramolecular hydroamination | Moderate enantioselectivity | nih.gov |

| PSiP-Pt complex | CO2 reduction to methane | TON of 2156 | nih.gov |

Exploration of Biological Activities of Metal Chelates

The coordination of metal ions to organic ligands with biological relevance often leads to a synergistic enhancement of their therapeutic properties. nih.govnih.gov Metal complexes of ligands analogous to this compound, particularly those containing diamine and Schiff base moieties, have been extensively investigated for their biological activities, including antimicrobial and antitumor effects. mdpi.comresearchgate.netmdpi.commdpi.com

Antimicrobial Activity:

A significant body of research indicates that metal complexes often exhibit greater antimicrobial activity than the free ligands. mdpi.comnih.govbiointerfaceresearch.comnih.gov This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which propose that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. mdpi.com This increased lipophilicity facilitates the diffusion of the complex through the lipid membranes of microorganisms, ultimately disrupting essential cellular processes. nih.gov

For example, transition metal complexes of Schiff bases derived from 4-nitrobenzene-1,2-diamine have been synthesized and screened for their antimicrobial properties. researchgate.net Similarly, polymeric metal complexes of Schiff bases derived from o-phenylenediamine have been shown to be potent antimicrobial agents, with Cu(II) complexes being particularly effective. nih.gov Studies on various transition metal complexes have demonstrated activity against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. mdpi.comresearchgate.netnih.gov

Antitumor Activity:

Metal complexes are also at the forefront of research into novel anticancer agents. nih.govresearchgate.net The coordination of metal ions can confer cytotoxicity to otherwise inactive ligands or enhance the activity of known therapeutic agents. nih.gov For instance, a copper-based metal-organic framework (Cu-MOF) derived from a flavone-dicarboxylic acid ligand exhibited moderate inhibitory activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), K562 (leukemia), and B16F10 (melanoma), with IC50 values ranging from 14.53 to 32.47 μM. mdpi.com This activity was attributed to a synergistic effect between the copper ions and the organic linker. mdpi.com

The biological evaluation of lanthanide complexes with benzimidazolyl-phenol ligands, which share structural similarities with this compound, has shown moderate cytotoxicity against a panel of human tumor cell lines. nih.gov Importantly, these complexes displayed lower toxicity towards non-cancerous cell lines, suggesting a degree of selectivity. nih.gov

The potential biological activities of metal chelates of this compound are summarized below, based on findings for structurally related compounds.

| Metal Complex Type | Biological Activity | Key Findings | References |

| Transition metal complexes of 4-nitrobenzene-1,2-diamine Schiff base | Antimicrobial | Octahedral geometry proposed; screened against bacteria and fungi. | researchgate.net |

| Polymeric Cu(II) complexes of o-phenylenediamine Schiff base | Antimicrobial | Found to be the most potent antimicrobial agents among the tested complexes. | nih.gov |

| Lanthanide complexes of benzimidazolyl-phenol ligands | Antitumor & Antimicrobial | Moderate cytotoxicity against six human tumor cell lines; higher activity than free ligands. | nih.gov |

| Cu-MOF with flavone-6,2'-dicarboxylic acid | Antitumor | Moderate inhibitory effects against four cancer cell lines; synergistic enhancement. | mdpi.com |

| Transition metal complexes of various Schiff bases | Antimicrobial | Enhanced activity compared to free ligands against Gram-positive and Gram-negative bacteria. | mdpi.combiointerfaceresearch.comnih.gov |

Development of Coordination Polymers and Materials

Coordination polymers (CPs) are a class of solid-state materials constructed from metal ions or clusters linked by organic ligands. mdpi.com These materials have garnered significant attention due to their diverse structures and potential applications in areas such as catalysis, luminescence, gas storage, and drug delivery. mdpi.com The properties of CPs are intrinsically linked to the nature of the metal ions and the organic linkers used in their synthesis. nih.gov

Ligands containing multiple coordination sites are essential for the formation of extended network structures. This compound, with its bidentate diamine functionality and the potential for the morpholine group to participate in coordination or hydrogen bonding, is a promising candidate for the construction of novel coordination polymers.

While there are no specific reports on coordination polymers formed from this compound, the principles of their formation can be inferred from studies on related systems. For instance, coordination polymers have been successfully synthesized using dianiline ligands such as 4,4'-diaminodiphenylmethane (ddpm) and 4,4'-diaminodiphenylethane (ddpe) with cadmium(II) salts. mdpi.com These ligands act as bidentate linkers, bridging metal centers to form one-dimensional (1D) chains and two-dimensional (2D) layers. mdpi.com

Similarly, benzene-1,2,4,5-tetracarboxylic acid has been used to create 3D coordination polymers with Co(II) and Zn(II). rsc.orgresearchgate.net In these structures, the carboxylate groups of the ligand coordinate to the metal centers, forming extended networks. rsc.orgresearchgate.net The specific structure of the resulting coordination polymer can often be controlled by factors such as the metal-to-ligand ratio, the solvent system, and the reaction temperature. nih.gov

The inclusion of the morpholinomethyl substituent on the benzene-1,2-diamine backbone could introduce several interesting features into a coordination polymer:

Structural Diversity: The flexible morpholine group could lead to the formation of more complex and less predictable network topologies.

Porosity: The bulkiness of the morpholinomethyl group might prevent dense packing of the polymer chains, potentially creating porous materials suitable for gas sorption.

Functional Materials: The presence of the morpholine moiety could be exploited for post-synthetic modification or to impart specific chemical properties to the material.

Future research in this area would involve the systematic investigation of the reactions of this compound with various metal salts under different conditions to explore the range of coordination polymers that can be synthesized and to characterize their structural and functional properties.

| Ligand Type | Metal Ion(s) | Resulting Structure | Reference |

| Dianiline chromophores (ddpm, ddpe) | Cadmium(II) | 1D and 2D coordination polymers | mdpi.com |

| Benzene-1,2,4,5-tetracarboxylic acid | Co(II), Zn(II) | 3D coordination polymers | rsc.orgresearchgate.net |

| 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II), Cu(II) | 1D chains and ladder structures | mdpi.com |

| N'N'-bis(3-pyridylmethyl)oxalamide and 4,4'-sulfonyldibenzoic acid | Co(II) | 2D layer coordination polymers | nih.gov |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and geometric structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy at various atomic arrangements until the lowest energy state is found. For 4-(Morpholinomethyl)benzene-1,2-diamine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide the precise bond lengths, bond angles, and dihedral angles of the ground state structure. These geometric parameters are crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, a hypothetical FMO analysis would quantify these energy levels, providing insights into its potential as an electron donor or acceptor in chemical interactions.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Note: These values are illustrative and not based on published experimental or computational data.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map of this compound, the nitrogen atoms of the diamine and morpholine (B109124) groups, with their lone pairs of electrons, would be expected to show regions of negative potential (typically colored red or yellow). Conversely, the hydrogen atoms of the amine groups would likely exhibit positive potential (colored blue). This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

Pharmacoinformatics and Predictive Modeling

Pharmacoinformatics employs computational methods to predict the pharmacokinetic and pharmacodynamic properties of a compound, assessing its potential as a drug candidate.

ADMET prediction is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models and software can predict these properties for this compound. For instance, predictions would be made regarding its oral absorption, blood-brain barrier permeability, susceptibility to metabolism by cytochrome P450 enzymes, and potential for toxicity. These predictions are based on the molecule's structural features and physicochemical properties.

Hypothetical ADMET Prediction Data

| Property | Predicted Outcome |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

Note: These predictions are illustrative and not based on published experimental or computational data.

The "drug-likeness" of a compound is an assessment of whether it possesses the physicochemical properties typically associated with orally active drugs. A widely used guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can quickly calculate these properties for this compound to evaluate its compliance with these rules. Furthermore, oral bioavailability, which is the fraction of an administered dose that reaches the systemic circulation, can be predicted based on a combination of these physicochemical properties and ADMET parameters.

Hypothetical Drug-Likeness and Bioavailability Data

| Parameter | Calculated Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 221.29 g/mol | Yes (< 500) |

| LogP | 1.5 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Oral Bioavailability Score | 0.55 | Good |

Note: These values are illustrative and not based on published experimental or computational data.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein. These simulations provide insights at the atomic level that are often difficult to obtain through experimental methods alone.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity, often expressed as a binding energy score. For a compound like this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating the most likely binding pose.

The binding affinity is influenced by various non-covalent interactions, including:

Hydrogen Bonds: The diamine and morpholine groups contain hydrogen bond donors and acceptors, which could form crucial interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar residues.

While no specific docking studies for this compound have been found, research on similar benzene-1,2-diamine derivatives often highlights the importance of the diamine group in forming key hydrogen bonds with target proteins.

Elucidation of Inhibitory Mechanisms at the Molecular Level

Following the prediction of a binding pose through molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more detailed picture of the inhibitory mechanism by:

Analyzing Interaction Stability: MD can assess the stability of the predicted hydrogen bonds and other interactions over the course of the simulation.

Revealing Conformational Changes: It can show how the binding of the ligand might induce conformational changes in the protein, potentially leading to its inhibition.

Calculating Binding Free Energy: More advanced calculations based on MD trajectories can provide a more accurate estimation of the binding affinity.

Conformational Analysis and Stability Studies

Conformational analysis of a molecule like this compound is essential for understanding its three-dimensional structure and flexibility. The bond connecting the morpholine ring to the benzene ring allows for rotation, leading to different spatial arrangements, or conformers.

Computational methods can be used to:

Identify Low-Energy Conformers: By calculating the potential energy of different conformers, researchers can identify the most stable and likely shapes of the molecule.

Study the Dynamics of Conformational Changes: MD simulations can track the transitions between different conformers, providing insight into the molecule's flexibility.

The conformational preferences of the morpholinomethyl group would significantly impact how the molecule fits into a protein's binding pocket and, consequently, its biological activity.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Derivative Characterization

Spectroscopy is the primary toolset for the elucidation of molecular structures. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(Morpholinomethyl)benzene-1,2-diamine, distinct signals corresponding to the different types of protons are expected. Protons on the aromatic ring typically appear in the downfield region of 6.5-8.0 ppm. libretexts.org The specific substitution pattern (1,2,4-trisubstituted) would lead to a complex splitting pattern for the three aromatic protons. The methylene (B1212753) bridge (Ar-CH₂-N) protons, being benzylic, are anticipated to resonate around 3.5-4.5 ppm. libretexts.org The morpholine (B109124) ring exhibits a characteristic pattern, with two sets of triplets for its methylene protons: those adjacent to the oxygen atom (O-CH₂) typically appear around 3.6-3.8 ppm, while those adjacent to the nitrogen atom (N-CH₂) are found slightly upfield, around 2.4-2.7 ppm. nih.govacdlabs.com The two protons of the primary amine groups (-NH₂) on the benzene (B151609) ring would likely produce a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The six carbons of the aromatic ring would resonate in the typical range of 110-150 ppm. libretexts.org The exact shifts are influenced by the attached amino and morpholinomethyl groups. The benzylic carbon of the methylene bridge is expected in the 50-60 ppm range. Within the morpholine ring, the two carbons bonded to oxygen are more deshielded and appear around 66-68 ppm, while the two carbons bonded to nitrogen appear at approximately 48-52 ppm. nih.govresearchgate.net

The following table summarizes the predicted NMR chemical shifts for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-NH₂ / C-CH₂ | 130 - 150 | |

| Amine NH₂ | Broad signal | N/A |

| Methylene Bridge (-CH₂-) | ~3.5 - 4.5 | ~50 - 60 |

| Morpholine -O-CH₂- | ~3.6 - 3.8 | ~66 - 68 |

| Morpholine -N-CH₂- | ~2.4 - 2.7 | ~48 - 52 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. The primary aromatic amine groups (-NH₂) would produce two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the morpholine and methylene bridge moieties are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

The C=C stretching vibrations within the benzene ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org The spectrum would also feature C-N stretching vibrations from both the aromatic amines and the tertiary amine within the morpholine ring, as well as a strong C-O-C stretching band from the ether linkage in the morpholine ring, usually found in the 1100-1150 cm⁻¹ range. Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (oop) bending vibrations in the fingerprint region (650-900 cm⁻¹). A 1,2,4-trisubstituted benzene ring typically shows characteristic absorption in this region. quimicaorganica.orgspectra-analysis.com

The table below outlines the expected IR absorption frequencies.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Morpholine & Methylene | 2850 - 2960 |

| C=C Stretch (in-ring) | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Amine & Morpholine | 1250 - 1350 |

| C-O-C Stretch | Morpholine (Ether) | 1100 - 1150 |

| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | ~800 - 880 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₁₁H₁₇N₃O), the calculated molecular weight is approximately 207.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 207.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common and significant fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable morpholinomethyl cation (C₅H₁₀NO⁺) at m/z = 100. Another likely fragmentation is the loss of the morpholine moiety, resulting in a fragment at m/z = 121. The morpholine ring itself can fragment, with a characteristic peak for morpholine being at m/z = 87. nist.gov The aromatic portion can also fragment, leading to characteristic peaks for substituted benzenes. whitman.edu

| m/z Value | Proposed Fragment Ion | Formula |

| 207 | Molecular Ion [M]⁺ | [C₁₁H₁₇N₃O]⁺ |

| 121 | [M - Morpholine]⁺ | [C₇H₉N₂]⁺ |

| 100 | [Morpholinomethyl]⁺ | [C₅H₁₀NO]⁺ |

| 86 | [Morpholine - H]⁺ | [C₄H₈NO]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

Note: Fragmentation is complex and other ions may be observed.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for analyzing polar aromatic amines. thermofisher.comlcms.cz

The analysis would likely utilize a C18 stationary phase column. The mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.cztandfonline.com The gradient would be programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound. Detection is commonly performed using a Diode Array Detector (DAD) or Photo-Diode Array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, leveraging the aromatic ring's chromophore. For trace-level analysis, derivatization followed by fluorescence detection can offer enhanced sensitivity. nih.govresearchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis (DAD/PDA) at ~240-280 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC is challenging due to its polarity, high boiling point, and the presence of primary amine groups, which can lead to poor peak shape and thermal degradation in the GC inlet. thermofisher.com

To overcome these issues, a derivatization step is typically required. The primary amine groups can be converted into less polar, more volatile, and more thermally stable derivatives through reactions like acylation or silylation. This process makes the compound amenable to GC analysis. Once derivatized, the compound can be injected into the GC-MS system, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The eluting compound then enters the mass spectrometer, which provides a mass spectrum that confirms its identity and can be used for quantification. thermofisher.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its atomic connectivity and stereochemistry. For a molecule like "this compound," a single-crystal X-ray diffraction study would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the flexible morpholinomethyl group.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. This pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

While specific crystallographic data for "this compound" has not been reported in the reviewed literature, analysis of related structures provides insight into expected findings. For example, the crystal structure of a related morpholine derivative, (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine, revealed a chair conformation for the morpholine ring. nih.gov Similarly, structures of various benzene-1,2-diamine derivatives have been extensively studied, providing a reference for the expected geometry of the diamine-substituted aromatic ring. researchgate.net

Table 2: Representative Crystallographic Data for a Related Morpholine-Containing Compound Data from a related structure, (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine, is presented for illustrative purposes. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H18N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.1644 (6) |

| b (Å) | 6.0277 (6) |

| c (Å) | 13.1327 (9) |

| β (°) | 109.989 (5) |

| Volume (Å3) | 681.75 (10) |

| Z (molecules/unit cell) | 2 |

A successful crystallographic analysis of "this compound" would provide definitive proof of its structure, serving as an ultimate reference for its characterization.

Elemental Analysis (C, H, N, S, P) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or phosphorus) in a compound. This analysis provides a crucial check on the purity and empirical formula of a newly synthesized substance. For "this compound," with the molecular formula C₁₁H₁₇N₃O, the theoretical elemental composition can be calculated with high precision.

The analysis is typically performed using an automated CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The combustion converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.

The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's proposed structure and purity. researchgate.net This technique is routinely reported in the characterization of new organic compounds, including various quinoxaline (B1680401) and benzimidazole (B57391) derivatives synthesized from diamine precursors. researchgate.netisca.in

Table 3: Elemental Composition of this compound Based on the molecular formula C₁₁H₁₇N₃O (Molecular Weight: 207.27 g/mol ). chemshuttle.com

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.74% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.27% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.27% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.72% |

The congruence between the calculated and found values from elemental analysis, in conjunction with spectroscopic data (NMR, IR, Mass Spectrometry), provides a robust confirmation of the successful synthesis of "this compound."

Future Directions and Emerging Research Frontiers

Development of Next-Generation Synthetic Strategies for Complex Architectures

The synthesis of complex molecules from 4-(Morpholinomethyl)benzene-1,2-diamine is a burgeoning area of research. The presence of two adjacent amino groups and a morpholine (B109124) moiety provides multiple reaction sites for building intricate molecular architectures. Future synthetic strategies are expected to focus on catalytic and modular approaches to enhance efficiency and molecular diversity.

One promising direction is the application of catalytic C-H amination and aerobic oxidative cyclization reactions. nih.govnih.govresearchgate.net These methods allow for the direct formation of new carbon-nitrogen bonds, bypassing traditional multi-step procedures. For instance, rhodium-catalyzed C-H insertion could be employed to create novel heterocyclic systems fused to the benzene (B151609) ring. nih.govresearchgate.net Similarly, palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides derived from this compound could provide a stereocontrolled route to complex 1,2-diamine derivatives. nih.gov

Another key area is the development of modular synthesis approaches. This involves the sequential and controlled functionalization of the diamine and morpholine groups. For example, one amino group could be selectively protected, allowing the other to react and form a specific bond, followed by deprotection and further reaction at the second amino group. This stepwise approach enables the construction of highly functionalized and asymmetric molecules. The synthesis of bifunctional organocatalysts from chiral benzene-1,2-diamine building blocks demonstrates the feasibility of such strategies. mdpi.comresearchgate.net

The development of one-pot reactions and tandem catalytic cycles will also be crucial. These methods improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. The synthesis of phenazine (B1670421) derivatives through one-pot regio- and chemo-selective methods highlights the potential of such approaches for creating complex heterocyclic systems from ortho-phenylenediamines.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Catalytic C-H Amination | Formation of novel fused heterocyclic systems | High efficiency, atom economy, direct C-N bond formation nih.govresearchgate.net |

| Aerobic Oxidative Cyclization | Stereocontrolled synthesis of complex diamine derivatives | Use of molecular oxygen as a green oxidant, high diastereoselectivity nih.gov |

| Modular Synthesis | Construction of highly functionalized and asymmetric molecules | Precise control over molecular architecture, access to diverse structures mdpi.comresearchgate.net |

| One-Pot Reactions | Efficient synthesis of complex heterocyclic compounds | Reduced waste, improved atom economy, simplified procedures |

Expanding the Biological Target Landscape for Therapeutic Discovery

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.govijprems.comsci-hub.se The presence of the 4-(morpholinomethyl)phenyl group in various bioactive compounds underscores its potential in drug discovery. nih.govnih.gov

A significant area of future research is the exploration of this compound derivatives as inhibitors of protein kinases . A recent study highlighted a series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl moiety as potent inhibitors of Focal Adhesion Kinase (FAK), a key target in cancer therapy. nih.govnih.gov The morpholine group was introduced to enhance flexibility and interaction with the active site residues. nih.gov This suggests that derivatives of this compound could be systematically designed and screened against a wide range of kinases implicated in various diseases.

Furthermore, the benzene-1,2-diamine scaffold itself is a precursor to a variety of biologically active heterocycles, such as benzimidazoles and quinoxalines. These heterocycles are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The development of multi-target directed ligands (MTDLs) is another promising frontier. mdpi.com Given that diseases often involve multiple biological pathways, compounds that can modulate several targets simultaneously are of great interest. mdpi.com Derivatives of this compound could be designed to interact with multiple targets, such as kinases and cholinesterases, which are relevant in neurodegenerative diseases. mdpi.com

| Biological Target Class | Rationale for Targeting with Derivatives | Example of Related Research |

| Protein Kinases (e.g., FAK) | The 4-(morpholinomethyl)phenyl group can enhance binding affinity and drug-like properties. nih.govnih.govnih.govnih.gov | Discovery of 2,4-dianilinopyrimidine derivatives with a 4-(morpholinomethyl)phenyl moiety as potent FAK inhibitors. nih.govnih.gov |

| Enzymes in Neurodegenerative Diseases | The benzene-1,2-diamine scaffold can be used to synthesize inhibitors of enzymes like monoamine oxidase and cholinesterase. mdpi.com | Design of multi-target inhibitors for diseases like Alzheimer's. mdpi.com |

| Microbial Targets | The resulting benzimidazole (B57391) and quinoxaline (B1680401) derivatives often possess antimicrobial properties. | Synthesis of various heterocyclic compounds with demonstrated antimicrobial activity. |

Integration with Advanced Materials Science for Novel Applications

The unique chemical structure of this compound also makes it an attractive building block for advanced materials. The ortho-diamine functionality is particularly useful for the synthesis of polymers and coordination complexes with interesting electronic and optical properties.